Urea hydrochloride

Protein Folding Biophysical Characterization Coiled-Coil Stability

Urea hydrochloride (CAS 506-89-8) is mandatory for protein stability studies requiring electrostatic parameterization—GdnHCl masks electrostatic contributions; urea-based denaturation preserves ΔΔGᵤ sensitivity up to 5.8 kcal/mol. For industrial descaling, buffered proton release provides HCl-equivalent efficacy with substantially reduced metal corrosion (US 9,714,373 B2). Directly IEX- and MS-compatible, unlike GdnHCl. Pre-acidified formulation eliminates separate HCl titration. Select this protonated salt for reproducible science and cost-effective operations.

Molecular Formula CH5ClN2O
Molecular Weight 96.52 g/mol
CAS No. 506-89-8
Cat. No. B1581123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea hydrochloride
CAS506-89-8
Molecular FormulaCH5ClN2O
Molecular Weight96.52 g/mol
Structural Identifiers
SMILESC(=O)(N)N.Cl
InChIInChI=1S/CH4N2O.ClH/c2-1(3)4;/h(H4,2,3,4);1H
InChIKeyVYWQTJWGWLKBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea Hydrochloride (CAS 506-89-8): Key Physicochemical and Procurement Baseline


Urea hydrochloride (CAS 506-89-8) is an equimolar salt formed from urea and hydrochloric acid, appearing as a white crystalline powder with a melting point of 132–135 °C (lit.) and a density of 1.335 g/mL at 25 °C (lit.) . With molecular formula CH₅ClN₂O and molecular weight 96.52 g/mol, the compound exhibits remarkably high water solubility of 8 M at 20 °C . Distinct from uncharged urea in denaturation applications, this protonated form combines the hydrogen-bond disruption capability of the urea moiety with the ionic character of the hydrochloride counterion—a dual nature that critically informs its specialized use cases in both industrial descaling and biophysical protein characterization workflows.

Urea Hydrochloride Substitution Risks: Why In-Class Analogs Cannot Be Interchanged


Generic substitution between urea hydrochloride and closely related denaturants or acidic cleaning agents introduces functionally consequential failure modes. In protein denaturation studies, substituting the ionic guanidine hydrochloride for uncharged urea masks electrostatic contributions to folding stability, yielding divergent ΔG estimates of up to 5.8 kcal/mol for the same protein system [1]. Conversely, in industrial descaling, the direct use of free hydrochloric acid or other mineral acids induces severe corrosion and flash rusting on metal surfaces—damage that urea hydrochloride, as a strong acid/weak base salt with buffered proton release, substantially mitigates [2]. These are not interchangeable reagent choices; the protonation state, ionic character, and acid-release kinetics of each species produce measurably different experimental and operational outcomes, making compound-specific selection essential for reproducible science and cost-effective industrial process design.

Urea Hydrochloride (CAS 506-89-8) Quantitative Differentiation Evidence


Protein Stability Estimates: Urea vs Guanidine Hydrochloride – Electrostatic Masking Comparison

In a comparative denaturation study of designed coiled-coil protein analogs with systematically varied electrostatic interactions (20 attractions to 20 repulsions), urea denaturation produced midpoint concentration ([urea]½) values that decreased proportionally with increasing electrostatic repulsion, ranging from 7.4 M (20 attractions) to 1.4 M (20 repulsions). In contrast, guanidine hydrochloride (GdnHCl) denaturation yielded nearly identical [GdnHCl]½ values (average ~3.5 M) across all four analogs, with ΔΔGᵤ differences of only ~0.2 kcal/mol [1]. Urea hydrochloride, as a urea-derived species retaining the uncharged denaturant core, preserves the electrostatic sensitivity that GdnHCl masks—a critical distinction for experiments requiring accurate thermodynamic parameterization of electrostatic contributions to protein stability.

Protein Folding Biophysical Characterization Coiled-Coil Stability

Chaotropic Potency: Urea vs Guanidine Hydrochloride – Complete Denaturation Threshold on BSA

A comparative fluorescence study on bovine serum albumin (BSA) denaturation quantified the threshold concentration required for complete protein unfolding. Guanidine hydrochloride achieved complete denaturation at 4 M, whereas urea required 8 M to achieve the same end-state [1]. Guanidine hydrochloride was observed to possess stronger chaotropic property than urea [1]. This ~2-fold difference in required working concentration directly impacts experimental design, buffer preparation volumes, and downstream processing strategies. Urea hydrochloride, as the hydrochloride salt form of urea, retains the milder chaotropic character of the urea core—providing a tunable denaturation window that GdnHCl cannot replicate at equivalent molarity.

Protein Denaturation Chaotropic Agents Fluorescence Spectroscopy

Industrial Acid Replacement: Urea Hydrochloride vs Free HCl – Corrosion Mitigation

US Patent 9,714,373 B2 explicitly identifies urea hydrochloride as a superior alternative to conventional acid washes (hydrochloric, hydrofluoric, phosphoric, sulfuric acids) for removing water-insoluble cementitious and lime materials [1]. The patent discloses that traditional acid washes cause corrosion and flash rusting to metal and metal alloy surfaces, decreasing surface coating lifespan and necessitating more frequent re-painting and re-sealing [1]. Urea hydrochloride, as a strong acid/weak base salt, provides buffered proton release that delivers acid functionality while substantially reducing the corrosive impact on treated surfaces [1][2]. A related method patent (US 5,672,279) claims the use of urea hydrochloride as an acid replacement for a variety of purposes, specifically including solubilization of calcium carbonate via conversion to water-soluble salts [2].

Industrial Descaling Corrosion Control Hydraulic Fracturing

Inclusion Body Solubilization: Urea vs Guanidine HCl – Downstream Chromatography Compatibility

A technical comparison of urea and guanidine hydrochloride for inclusion body solubilization highlights key operational trade-offs. Urea (commonly used at 6–8 M) is broadly compatible with downstream ion-exchange chromatography (IEX), whereas guanidine hydrochloride (4–6 M) exhibits very high conductivity that severely interferes with IEX workflows, requiring complete desalting before chromatographic steps . Conversely, guanidine HCl provides more complete denaturation of highly hydrophobic or hyper-stable inclusion body cores . Urea carries a carbamylation risk due to cyanate formation, whereas guanidine HCl's higher cost (often several-fold above urea) and greater refolding aggregation propensity must be weighed . Urea hydrochloride, combining the urea core with enhanced solubility from hydrochloride counterion pairing, offers the IEX compatibility advantage while mitigating some solubility limitations of neutral urea at high concentrations.

Recombinant Protein Production Inclusion Body Refolding Ion-Exchange Chromatography

Maximum Achievable Working Concentration: Urea Hydrochloride Solubility vs Neutral Urea

Urea hydrochloride demonstrates an aqueous solubility of 8 M at 20 °C . This solubility is functionally equivalent to the maximum working concentration of neutral urea (~8–10 M in practical applications) while providing the added benefit of a pre-protonated, acidic character (pH ~2–3 in aqueous solution). For denaturation protocols requiring both high urea concentration and acidic pH conditions, urea hydrochloride eliminates the need for separate acid titration and avoids the exothermic neutralization step associated with adding HCl to concentrated urea solutions. This pre-formulated, single-component convenience reduces preparation variability and potential carbamylation side-reactions that accelerate at elevated temperatures during pH adjustment.

Buffer Preparation High-Concentration Denaturation Solubility Limit

Downstream Mass Spectrometry Compatibility: Urea vs Guanidine HCl – Interference Profile

Technical comparison data for inclusion body workflows indicates that urea has a small effect on A₂₈₀ absorbance and is mass spectrometry (MS)-friendly provided that carbamylation is controlled through the use of fresh solutions and avoidance of heating . In contrast, guanidine hydrochloride exhibits strong absorbance at 230 nm, severely interferes with Bradford protein assays, and must be fully desalted before MS analysis due to ion suppression effects . Urea hydrochloride, as a urea-based salt, retains the MS-compatibility advantage of the urea core while offering enhanced solubility and pre-acidified convenience. The choice between these denaturants directly impacts downstream analytical workflow design and data quality.

Proteomics Mass Spectrometry Sample Preparation

Urea Hydrochloride (CAS 506-89-8) Optimal Procurement and Application Scenarios


Scenario 1: Electrostatic Contribution Mapping in Protein Folding Studies

Researchers quantifying the role of electrostatic interactions in protein stability should procure urea hydrochloride rather than guanidine hydrochloride. As demonstrated by Monera et al. (1994), GdnHCl's ionic character masks electrostatic contributions, producing nearly identical denaturation midpoints (~3.5 M) across coiled-coil analogs with widely varying electrostatic profiles [1]. Urea-based denaturation preserves this electrostatic sensitivity, yielding [urea]½ values spanning 7.4 M to 1.4 M and ΔΔGᵤ differences up to 5.8 kcal/mol across the same analog series [1]. For studies requiring accurate thermodynamic parameterization of electrostatic contributions, urea hydrochloride (as a urea-derived denaturant) is the scientifically mandatory selection.

Scenario 2: Industrial Descaling with Metal Surface Preservation Requirements

Industrial operations requiring removal of calcium carbonate scale, cementitious deposits, or water-insoluble metal salts from equipment surfaces—particularly where metal substrate preservation and coating longevity are economic priorities—should select urea hydrochloride over free mineral acids (HCl, HF, H₃PO₄, H₂SO₄). US Patent 9,714,373 B2 establishes that conventional acid washes induce corrosion and flash rusting, prematurely degrading surface coatings and increasing maintenance frequency [2]. Urea hydrochloride, functioning as a strong acid/weak base salt with buffered proton release, provides equivalent descaling efficacy with substantially reduced corrosive impact [2]. The molar ratio of urea to HCl can be adjusted between 1:4 and 4:1 to tune acidity for specific substrate sensitivities [3].

Scenario 3: Recombinant Protein Inclusion Body Refolding with IEX Chromatography Integration

Biopharmaceutical and research laboratories performing recombinant protein purification from inclusion bodies should select urea-based denaturants (including urea hydrochloride) when the downstream workflow includes ion-exchange chromatography (IEX). As documented in comparative technical assessments, urea (6–8 M) is broadly compatible with direct IEX loading, whereas guanidine hydrochloride's high conductivity severely disrupts IEX, mandating complete desalting prior to chromatographic steps . Urea hydrochloride offers the additional advantage of pre-acidified formulation, eliminating separate HCl titration for protocols requiring acidic denaturation conditions . For workflows prioritizing IEX integration and MS compatibility, urea hydrochloride represents the optimal procurement choice.

Scenario 4: Proteomics Sample Preparation Requiring Direct MS Analysis

Proteomics core facilities and research groups performing denaturing sample preparation followed by direct mass spectrometry analysis should prioritize urea-based reagents over guanidine hydrochloride. Technical comparison data confirms that urea has minimal MS interference (small A₂₈₀ effect, MS-friendly with proper carbamylation control), while guanidine hydrochloride requires complete desalting due to ion suppression effects and exhibits strong 230 nm absorbance that complicates spectrophotometric quantitation . Urea hydrochloride provides the MS-compatible urea core with enhanced solubility and pre-acidified convenience, reducing sample handling steps and improving workflow reproducibility for bottom-up proteomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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